molecular formula C18H18N4O4S B1228486 2-methyl-3-nitro-N-[4-[[(1-oxopropylamino)-sulfanylidenemethyl]amino]phenyl]benzamide

2-methyl-3-nitro-N-[4-[[(1-oxopropylamino)-sulfanylidenemethyl]amino]phenyl]benzamide

Cat. No. B1228486
M. Wt: 386.4 g/mol
InChI Key: KSBSEHKCZSRISC-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-[4-[[(1-oxopropylamino)-sulfanylidenemethyl]amino]phenyl]benzamide is a member of benzamides.

Scientific Research Applications

Synthesis and Rearrangement

  • 2-(N-Methyl-N-nitroamino)-4-phenylthiazole, related to the chemical structure , has been studied for its rearrangement properties in aqueous dioxane influenced by sulfuric acid. This research indicates intramolecular migration of the N-nitro group and ring nitration in concentrated sulfuric acid (Spaleniak, Daszkiewicz, & Kyzioł, 2007).

Antitumor and Antibacterial Agents

  • 2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase, showing promise as antitumor and antibacterial agents. This class of compounds includes derivatives related to 2-methyl-3-nitro-N-[4-[[(1-oxopropylamino)-sulfanylidenemethyl]amino]phenyl]benzamide (Gangjee et al., 1996).

Potent Antitumor Agents

  • Benzothiazole derivatives, based on structures similar to the chemical , have shown selective cytotoxicity against tumorigenic cell lines, highlighting their potential as potent antitumor agents (Yoshida et al., 2005).

Inhibitors of Carbonic Anhydrase

  • Compounds such as 4-Amino-N-(4-sulfamoylphenyl)benzamide, which share structural similarities, have been investigated as inhibitors of carbonic anhydrase, an enzyme relevant in various biological processes (Ulus et al., 2013).

Antimicrobial Properties

  • New acylthiourea derivatives, like 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, have been found effective against various bacterial and fungal strains at low concentrations, underscoring their potential antimicrobial properties (Limban et al., 2011).

Antidiabetic Potential

  • N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, with a structure related to the chemical , have been evaluated for their antidiabetic potential against α-glucosidase and α-amylase enzymes, showing significant inhibition (Thakal, Singh, & Singh, 2020).

properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

2-methyl-3-nitro-N-[4-(propanoylcarbamothioylamino)phenyl]benzamide

InChI

InChI=1S/C18H18N4O4S/c1-3-16(23)21-18(27)20-13-9-7-12(8-10-13)19-17(24)14-5-4-6-15(11(14)2)22(25)26/h4-10H,3H2,1-2H3,(H,19,24)(H2,20,21,23,27)

InChI Key

KSBSEHKCZSRISC-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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